molecular formula C17H27N3O B14635712 N-(2-(2,2-Dimethyl-1-pyrrolidinyl)-1-methylethyl)-N-2-pyridinylpropanamide CAS No. 54153-07-0

N-(2-(2,2-Dimethyl-1-pyrrolidinyl)-1-methylethyl)-N-2-pyridinylpropanamide

Katalognummer: B14635712
CAS-Nummer: 54153-07-0
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: XLQPKSFQDGPKNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(2,2-Dimethyl-1-pyrrolidinyl)-1-methylethyl)-N-2-pyridinylpropanamide is a complex organic compound that features a pyrrolidine ring and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,2-Dimethyl-1-pyrrolidinyl)-1-methylethyl)-N-2-pyridinylpropanamide typically involves the reaction of 2,2-dimethyl-1-pyrrolidine with 2-pyridinecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(2,2-Dimethyl-1-pyrrolidinyl)-1-methylethyl)-N-2-pyridinylpropanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a wide range of substituted compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-(2-(2,2-Dimethyl-1-pyrrolidinyl)-1-methylethyl)-N-2-pyridinylpropanamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of N-(2-(2,2-Dimethyl-1-pyrrolidinyl)-1-methylethyl)-N-2-pyridinylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2-Dimethyl-3-(1-pyrrolidinyl)propanal
  • 4-(2,2-Dimethyl-1-pyrrolidinyl)-2,2-diphenylbutanamide
  • 2-(2,2-Dimethyl-1-pyrrolidinyl)-1-(2-furyl)ethanone

Uniqueness

N-(2-(2,2-Dimethyl-1-pyrrolidinyl)-1-methylethyl)-N-2-pyridinylpropanamide is unique due to its specific combination of a pyrrolidine ring and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

54153-07-0

Molekularformel

C17H27N3O

Molekulargewicht

289.4 g/mol

IUPAC-Name

N-[1-(2,2-dimethylpyrrolidin-1-yl)propan-2-yl]-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C17H27N3O/c1-5-16(21)20(15-9-6-7-11-18-15)14(2)13-19-12-8-10-17(19,3)4/h6-7,9,11,14H,5,8,10,12-13H2,1-4H3

InChI-Schlüssel

XLQPKSFQDGPKNI-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCC2(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.